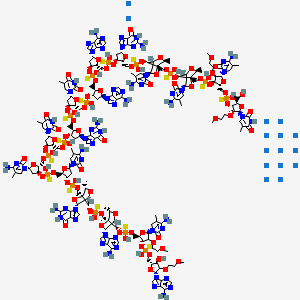![molecular formula C17H34O3S B12651176 3-[(2-Hydroxytetradecyl)thio]propionic acid CAS No. 85099-08-7](/img/structure/B12651176.png)
3-[(2-Hydroxytetradecyl)thio]propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hydroxytetradecyl)thio]propionic acid is a chemical compound with the molecular formula C17H34O3S and a molecular weight of 318.52 g/mol . It is characterized by the presence of a hydroxyl group and a thioether linkage, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-[(2-Hydroxytetradecyl)thio]propionic acid typically involves the reaction of 2-hydroxytetradecanol with 3-mercaptopropionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Chemischer Reaktionen
3-[(2-Hydroxytetradecyl)thio]propionic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Hydroxytetradecyl)thio]propionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of lipid metabolism and as a model compound for studying thioether-containing biomolecules.
Industry: It is used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 3-[(2-Hydroxytetradecyl)thio]propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[(2-Hydroxytetradecyl)thio]propionic acid can be compared with other similar compounds such as:
3-(Tritylthio)propionic acid: This compound has a trityl group instead of a hydroxyl group, making it less hydrophilic and more suitable for certain organic reactions.
3-(Methylthio)propionic acid: This compound has a methyl group instead of a hydroxyl group, making it less reactive in hydrogen bonding but more stable under certain conditions.
The uniqueness of this compound lies in its combination of a hydroxyl group and a thioether linkage, which provides a balance of hydrophilicity and reactivity .
Eigenschaften
CAS-Nummer |
85099-08-7 |
|---|---|
Molekularformel |
C17H34O3S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3-(2-hydroxytetradecylsulfanyl)propanoic acid |
InChI |
InChI=1S/C17H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(18)15-21-14-13-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) |
InChI-Schlüssel |
BDJVDTNFHGGXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CSCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
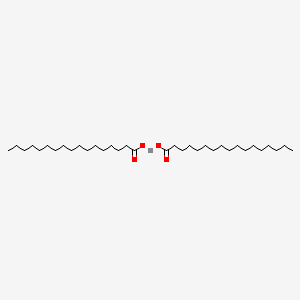
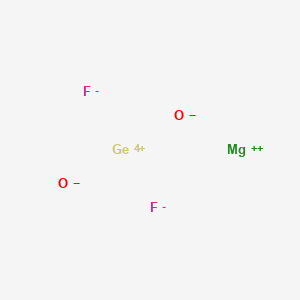
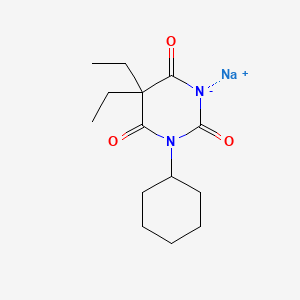
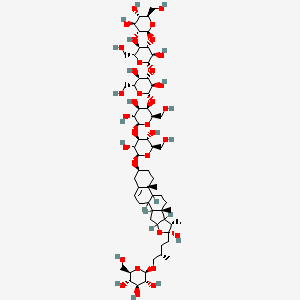

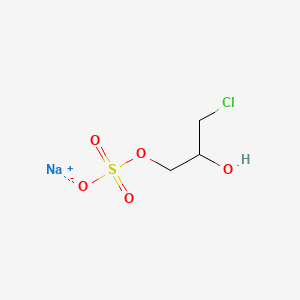


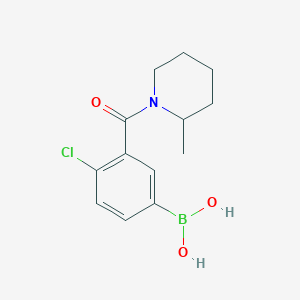
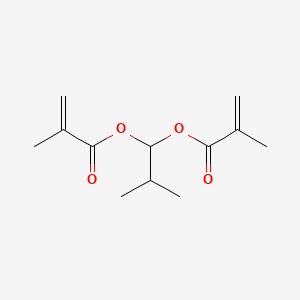
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
